molecular formula C13H18O5 B1620290 Ethyl 3,4,5-trimethoxyphenylacetate CAS No. 66162-60-5

Ethyl 3,4,5-trimethoxyphenylacetate

Cat. No.: B1620290
CAS No.: 66162-60-5
M. Wt: 254.28 g/mol
InChI Key: PHSQGRIKRCUPMR-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxyphenylacetate is an organic compound with the molecular formula C13H18O5. It is characterized by the presence of a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an ethyl ester group attached to the phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4,5-trimethoxyphenylacetate can be synthesized through the esterification of 3,4,5-trimethoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture in toluene, followed by extraction and purification steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trimethoxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Melanin Inhibition

One of the prominent applications of ethyl 3,4,5-trimethoxyphenylacetate is in the field of dermatology, particularly for its melanin-inhibiting effects. Research indicates that this compound can significantly reduce melanin production in melanocytes. A study involving Mel-Ab cells demonstrated that treatment with this compound resulted in a measurable decrease in melanin synthesis, suggesting potential use in skin lightening products or treatments for hyperpigmentation .

Antioxidant Properties

This compound exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is valuable in developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .

Chromatographic Separation

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method allows for the separation and identification of this compound from mixtures and is scalable for preparative separation applications .

Biodegradation Studies

Research has also focused on the biodegradation of this compound by bacterial species such as Arthrobacter. These studies reveal that certain bacteria can oxidize this compound, indicating its potential environmental impact and the role it may play in bioremediation processes .

Table 1: Pharmacological Effects of this compound

EffectMechanismReference
Melanin InhibitionReduces melanin synthesis in melanocytes
Antioxidant ActivityScavenges free radicals

Table 2: Analytical Methods for this compound

MethodEquipment/ConditionsPurpose
HPLCNewcrom R1 column; Acetonitrile/waterSeparation and analysis
Mass Spectrometry (MS)Compatible with HPLC methodsIdentification of compounds

Case Study 1: Melanin Inhibition

In a controlled laboratory setting, Mel-Ab cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in melanin production over three days of treatment. This suggests that the compound could be developed into a topical agent for skin conditions related to excess pigmentation.

Case Study 2: Biodegradation by Arthrobacter

A study explored the ability of Arthrobacter species to degrade this compound. The findings showed that these bacteria could utilize the compound as a carbon source, leading to its oxidation and transformation into less harmful substances. This highlights its potential application in bioremediation strategies for contaminated environments.

Mechanism of Action

Ethyl 3,4,5-trimethoxyphenylacetate can be compared with other compounds containing the trimethoxyphenyl group:

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other trimethoxyphenyl derivatives .

Comparison with Similar Compounds

Biological Activity

Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H18O5
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 66162-60-5

ETMPA exhibits several mechanisms that contribute to its biological activity:

  • Antiproliferative Effects : Studies have shown that ETMPA can inhibit cell proliferation in various cancer cell lines. The presence of methoxy groups in its structure enhances its interaction with cellular targets, potentially affecting signaling pathways involved in cell growth and survival .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may play a role in protecting cells from oxidative stress and related damage. This is particularly relevant in cancer therapy, where oxidative stress is a key factor .
  • Enzyme Inhibition : ETMPA has been reported to inhibit specific enzymes associated with cancer progression, such as dihydrofolate reductase. This inhibition can down-regulate folate cycle gene expression, leading to reduced tumor growth .

Biological Activities

The following table summarizes the key biological activities associated with ETMPA:

Activity TypeDescriptionReferences
AntiproliferativeInhibits growth of cancer cells; effective against melanoma and other types of cancer
AntioxidantProtects cells from oxidative damage; potential role in chemoprevention
Enzyme InhibitionInhibits dihydrofolate reductase; affects folate metabolism in cancer cells
Anti-inflammatoryExhibits potential anti-inflammatory effects through modulation of signaling pathways

Case Studies and Research Findings

Research on ETMPA has yielded significant findings regarding its therapeutic potential:

  • Study on Cancer Cell Lines : A study demonstrated that ETMPA effectively reduced the viability of melanoma cells by inducing apoptosis and inhibiting cell cycle progression. The compound's methoxy groups were crucial for enhancing its antiproliferative effects .
  • Mechanistic Insights : Another investigation revealed that ETMPA binds to dihydrofolate reductase with high affinity, leading to a decrease in cellular folate levels and subsequent inhibition of DNA synthesis in cancer cells .
  • Oxidative Stress Modulation : Research indicated that ETMPA's antioxidant properties could mitigate oxidative stress in cellular models, suggesting a dual role in both preventing cancer cell proliferation and protecting normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3,4,5-trimethoxyphenylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation reactions. For example, a modified Biginelli reaction using 3,4,5-trimethoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol under reflux yields dihydropyrimidinone derivatives. Optimization involves adjusting molar ratios (e.g., 1:1.2:1 for aldehyde:urea:β-ketoester), solvent polarity (ethanol or THF), and temperature (reflux at 80°C for 6–8 hours). Catalysts like HCl or Lewis acids (e.g., ZnCl₂) improve yields. Post-synthesis purification via recrystallization (e.g., using ethanol) ensures high purity .

Q. How is the crystal structure of this compound derivatives determined, and what conformational insights are obtained?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
  • Solving structures via direct methods (e.g., SIR97 software) and refining with full-matrix least-squares.
  • For example, the dihydropyrimidinone ring adopts a flattened boat conformation, with intramolecular hydrogen bonds (N–H⋯O) stabilizing centrosymmetric dimers. Methoxy groups exhibit planarity deviations (e.g., C4-methoxy at 75.25° dihedral angle), influencing packing via π-π stacking .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
  • Exposure Control : Monitor airborne particles with HEPA filters. Avoid skin contact; wash immediately with soap/water if exposed.
  • Waste Disposal : Segregate organic waste in labeled containers for incineration. Neutralize acidic byproducts before disposal.
  • Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and ventilate the area. Use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in this compound derivatives be analyzed using crystallographic data?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use Mercury or OLEX2 software to measure bond distances (e.g., N–H⋯O = 2.85–3.10 Å) and angles (150–170°). Symmetry codes identify dimer formations (e.g., R₂²(8) motifs).
  • π-π Stacking : Calculate centroid-to-centroid distances (3.5–4.0 Å) and slippage angles (<20°) between benzene rings. Software like PLATON visualizes stacking interactions.
  • Thermal Motion : Refine anisotropic displacement parameters to assess molecular rigidity. High thermal motion in methoxy groups may indicate conformational flexibility .

Q. What methodologies are employed to assess the biological activity of this compound, particularly in antimicrobial studies?

  • Methodological Answer :

  • In Vitro Assays :
  • MIC Determination : Use broth microdilution (e.g., 96-well plates) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Test concentrations from 0.5–128 µg/mL.
  • Time-Kill Curves : Monitor bacterial viability over 24 hours at 2× MIC.
  • Mechanistic Studies :
  • Membrane Permeability : Use SYTOX Green dye to detect cytoplasmic leakage.
  • Metabolic Profiling : Track methanol accumulation during oxidation (1 mol methanol per mol substrate) via GC-MS, indicating demethylation pathways .

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound oxidation?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁴C-labeled methoxy groups (e.g., 3,4-[methoxyl-¹⁴C]) to trace CO₂ release. If no ¹⁴CO₂ is detected (as in ), focus on methanol accumulation.
  • Enzyme Inhibition : Apply cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidative enzymes.
  • Comparative Metabolomics : Analyze intermediates via LC-HRMS in wild-type vs. knockout microbial strains to pinpoint rate-limiting steps .

Properties

IUPAC Name

ethyl 2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-18-12(14)8-9-6-10(15-2)13(17-4)11(7-9)16-3/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSQGRIKRCUPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301118
Record name Ethyl 3,4,5-trimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66162-60-5
Record name NSC141200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,4,5-trimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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